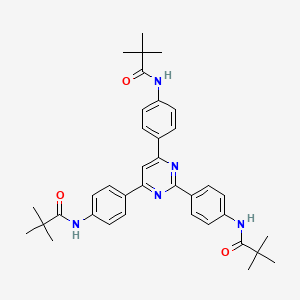

![molecular formula C14H17N3O4S B5107087 N-{4-[(dimethylamino)sulfonyl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5107087.png)

N-{4-[(dimethylamino)sulfonyl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(dimethylamino)sulfonyl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide, also known as DAS, is a small molecule inhibitor that has been widely used in scientific research to study the biological function of various proteins and enzymes.

Scientific Research Applications

- N-{4-[(dimethylamino)sulfonyl]benzoyl}-L-valine has been evaluated for its antimicrobial potential. In vitro studies revealed promising activity against bacterial and fungal strains. Specifically, it demonstrated efficacy against Gram-positive pathogens, including Enterococcus faecium biofilm-associated infections .

- The compound was assessed for its antioxidant properties using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power. These tests indicated its ability to scavenge free radicals and protect against oxidative stress .

- Researchers investigated the toxicity of N-{4-[(dimethylamino)sulfonyl]benzoyl}-L-valine using freshwater cladoceran Daphnia magna Straus . Understanding its safety profile is crucial for potential therapeutic applications .

- The compound’s unique structure, incorporating both an L-valine residue and a 4-[(dimethylamino)sulfonyl]phenyl moiety, makes it an interesting scaffold for drug design. Computational studies (in silico) further explored its antimicrobial effects and toxicity .

- Researchers have explored synthetic routes to prepare this compound. Catalysts like Ag–Al₂O₃, Ag–MgO, and Ag–CeO₂ have been employed to achieve efficient yields in its synthesis .

Antimicrobial Activity

Antioxidant Effect

Toxicity Testing

Drug Design and Scaffold Exploration

Synthetic Chemistry and Catalysts

properties

IUPAC Name |

N-[4-(dimethylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-9-13(10(2)21-16-9)14(18)15-11-5-7-12(8-6-11)22(19,20)17(3)4/h5-8H,1-4H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGAZDCPHKNVPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone](/img/structure/B5107005.png)

![2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107009.png)

![3-(1-naphthyl)-5-(1H-tetrazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107015.png)

![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)

![N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5107022.png)

![(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol](/img/structure/B5107056.png)

![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5107060.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5107063.png)

![4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5107068.png)

![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5107093.png)

![1-amino-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5,6-dimethyl-1H-benzimidazol-3-ium bromide](/img/structure/B5107102.png)